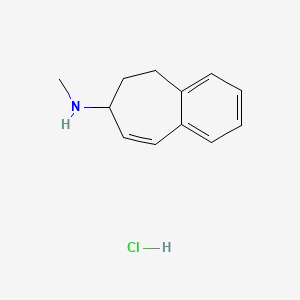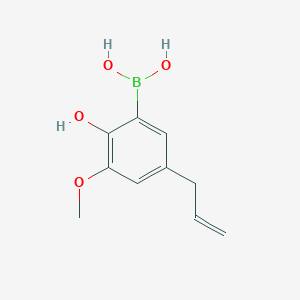
5-Allyl-2-hydroxy-3-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-2-hydroxy-3-methoxyphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 5-Allyl-2-hydroxy-3-methoxyphenylboronic acid typically involves the following steps:
Synthetic Routes: One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually include a palladium catalyst, a base, and an appropriate solvent.
Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Allyl-2-hydroxy-3-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions: The reactions often require catalysts like palladium, bases such as potassium carbonate, and solvents like THF or DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Allyl-2-hydroxy-3-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Allyl-2-hydroxy-3-methoxyphenylboronic acid involves its ability to form stable complexes with various molecular targets:
Molecular Targets: The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters.
Pathways Involved: The compound can participate in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
5-Allyl-2-hydroxy-3-methoxyphenylboronic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
259209-28-4 |
|---|---|
Molecular Formula |
C10H13BO4 |
Molecular Weight |
208.02 g/mol |
IUPAC Name |
(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-3-4-7-5-8(11(13)14)10(12)9(6-7)15-2/h3,5-6,12-14H,1,4H2,2H3 |
InChI Key |
IUOSVQXOTHIKPR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1O)OC)CC=C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


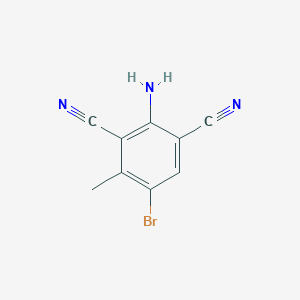
![3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B14141092.png)
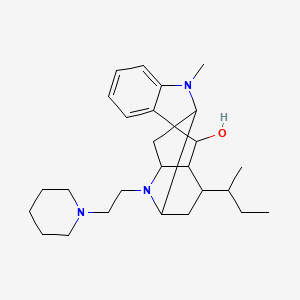
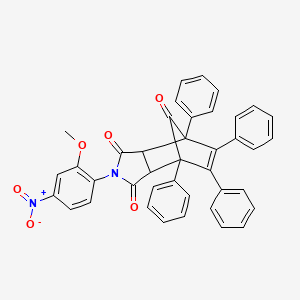
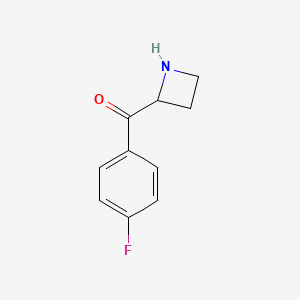
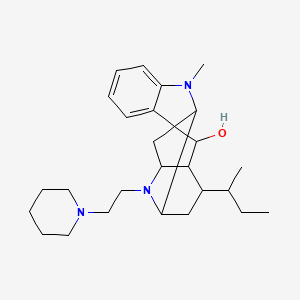
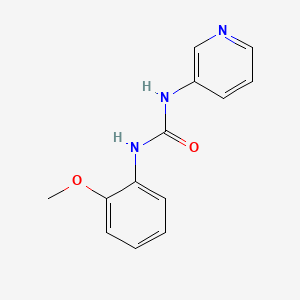
![[(4E)-5-Chloropent-4-en-1-yl]boronic acid](/img/structure/B14141138.png)
![5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine](/img/structure/B14141140.png)

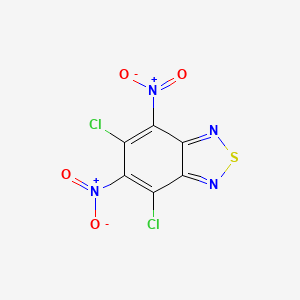
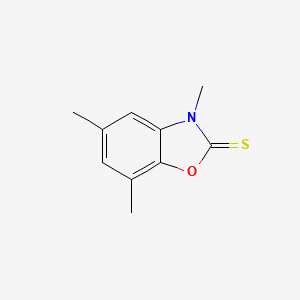
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
